molecular formula C21H17Cl2N3O2 B2872768 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1020252-50-9

3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2872768
CAS RN: 1020252-50-9
M. Wt: 414.29
InChI Key: VNRFZVOVSZLBBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. The presence of the 2,6-dichlorophenyl group suggests a phenyl ring substituted with two chlorine atoms. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2-oxazole group is a five-membered ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the chlorine atoms on the phenyl ring might be susceptible to nucleophilic aromatic substitution reactions. The indole group might undergo electrophilic aromatic substitution at the C3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxazole group and the aromatic rings might affect the compound’s solubility and stability .

Scientific Research Applications

Comprehensive Analysis of MFCD00170677 Applications

The compound 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, also known as MFCD00170677, has various scientific research applications. Below is a detailed analysis focusing on unique applications across different fields.

Photochromism Research

Photochromism: is a phenomenon where a substance reverses its color upon exposure to light. MFCD00170677’s structural similarity to compounds that exhibit photochromic behavior suggests potential applications in developing new photochromic materials . These materials can be used in smart windows, optical data storage, and light-responsive coatings.

Synthetic Organic Chemistry

In synthetic organic chemistry , MFCD00170677 can serve as a precursor for synthesizing various chalcone derivatives . Chalcones are known for their diverse biological activities and can be used to create compounds with potential pharmacological properties.

Catalysis

The compound’s structure indicates potential use in catalytic processes . For example, it could be involved in the catalytic protodeboronation of boronic esters, which is a key step in organic synthesis for creating complex molecules .

Drug Discovery

MFCD00170677 may have applications in drug discovery . Its molecular framework is similar to that of compounds that act as agonists for the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid and cholesterol metabolism . This could lead to the development of new treatments for dyslipidemia and other metabolic disorders.

Future Directions

Future research on the compound could involve studying its synthesis, reactivity, and potential applications. For example, the compound could be investigated for its potential use as a pharmaceutical or as a building block in organic synthesis .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2/c1-12-18(20(26-28-12)19-15(22)6-4-7-16(19)23)21(27)24-10-9-13-11-25-17-8-3-2-5-14(13)17/h2-8,11,25H,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRFZVOVSZLBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

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